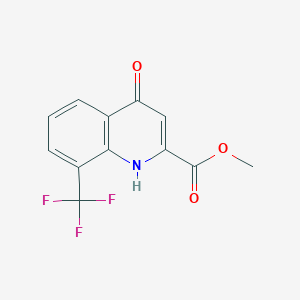

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate

Descripción

Chemical Identity and Nomenclature

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate is a fluorinated quinoline derivative with the molecular formula C₁₂H₈F₃NO₃ and a molecular weight of 271.19 g/mol . Its systematic IUPAC name is methyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate , reflecting its ester functional group and trifluoromethyl substitution at the 8-position of the quinoline core. The compound is identified by the CAS registry number 1065074-52-3 and is alternatively referred to as 4-hydroxy-8-(trifluoromethyl)-2-quinolinecarboxylic acid methyl ester in literature.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | Methyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate |

| CAS Number | 1065074-52-3 |

| Molecular Formula | C₁₂H₈F₃NO₃ |

| Molecular Weight | 271.19 g/mol |

| Synonyms | 4-Hydroxy-8-(trifluoromethyl)-2-quinolinecarboxylic acid methyl ester; METHYL 4-OXO-8-(TRIFLUOROMETHYL)-1,4-DIHYDROQUINOLINE-2-CARBOXYLATE |

The quinoline scaffold features a hydroxyl group at position 4 and a trifluoromethyl group at position 8, which significantly influence its electronic and steric properties. The methyl ester at position 2 enhances solubility in organic solvents, making it a versatile intermediate in synthetic chemistry.

Historical Context and Discovery

The compound emerged in the early 2010s as part of broader efforts to synthesize trifluoromethyl-substituted quinolines for pharmaceutical applications. Its development was driven by the growing interest in fluorinated heterocycles, which exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. Early synthetic routes involved cyclocondensation reactions between anthranilic acid derivatives and trifluoromethyl ketones, followed by esterification. A notable advancement was the 2014 patent by Chinese researchers, which described a three-step synthesis starting from 8-trifluoromethylquinoline, involving bromination, palladium-catalyzed coupling with tert-butyl carbamate, and deprotection. This method achieved a total yield of 57.8%, marking a significant improvement over previous protocols that relied on hazardous reagents like phosphorus oxychloride.

Significance in Quinoline Chemistry

The trifluoromethyl group at position 8 confers unique properties to this compound:

- Electron-Withdrawing Effects : The -CF₃ group stabilizes the quinoline ring through inductive effects, enhancing resistance to oxidative degradation.

- Lipophilicity : Fluorine’s hydrophobicity improves membrane permeability, a critical factor in drug design.

- Synthetic Versatility : The methyl ester at position 2 serves as a handle for further functionalization, enabling the synthesis of amides, acids, or hybrid molecules.

These attributes make the compound a valuable scaffold in medicinal chemistry. For example, it has been used to develop kinase inhibitors and antimicrobial agents, leveraging the quinoline core’s ability to intercalate into DNA or bind enzymatic pockets.

Current Research Landscape

Recent studies focus on three primary areas:

Drug Discovery

The compound is a precursor to analogs with antimicrobial , anticancer , and anti-inflammatory activities. For instance, derivatives bearing selenium or sulfur substitutions at position 4 have shown potent antifungal activity against Erysiphe graminis (EC₅₀ = 1.48 mg/L). Computational studies highlight its potential as a DNA gyrase inhibitor, a target for antibacterial drugs.

Catalysis and Green Chemistry

Nanocatalyzed synthetic methods, such as Friedländer annulation using Fe₃O₄@SiO₂-APTES-TFA nanoparticles, have been employed to produce quinoline derivatives under solvent-free conditions. These methods align with green chemistry principles by minimizing waste and improving energy efficiency.

Material Science

The compound’s fluorescence properties are exploited in designing optical sensors and organic light-emitting diodes (OLEDs) . Its rigid quinoline core and electron-deficient trifluoromethyl group facilitate tunable emission wavelengths.

Table 2: Research Applications and Findings

Propiedades

IUPAC Name |

methyl 4-oxo-8-(trifluoromethyl)-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-19-11(18)8-5-9(17)6-3-2-4-7(10(6)16-8)12(13,14)15/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFLSLNXTHQDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674525 | |

| Record name | Methyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-52-3 | |

| Record name | Methyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of Precursors

The most common approach involves the cyclization of suitable precursors such as anthranilic acid derivatives or related quinoline intermediates. For example, a typical route includes:

- Starting Material: 2-Amino-4-hydroxybenzoic acid derivatives or analogous compounds bearing the trifluoromethyl group.

- Key Reaction: Cyclization under acidic conditions, often employing reagents like polyphosphoric acid or phosphorus oxychloride, to form the quinoline ring system.

Functional Group Introduction

- Trifluoromethyl Group: Usually introduced via electrophilic trifluoromethylation of the quinoline core or precursor molecules using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates, often in the presence of catalysts like copper or iron salts.

- Esterification: The methyl ester group at position 2 is typically introduced through esterification of the carboxylic acid intermediate using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Specific Synthesis Example

According to the synthesis outlined in recent patents and literature:

- Step 1: Cyclization of anthranilic acid derivatives with trifluoromethyl ketones under acidic conditions yields the quinoline core with the trifluoromethyl substituent.

- Step 2: Esterification of the carboxylic acid group to form the methyl ester, often using methyl iodide or dimethyl sulfate in the presence of potassium carbonate or sodium hydride.

- Step 3: Hydroxylation at the 4-position, achieved via selective oxidation or substitution reactions, to introduce the hydroxy group.

Industrial Production Techniques

For large-scale synthesis, process optimization involves:

- Continuous Flow Reactors: To improve reaction control, heat transfer, and safety, especially during trifluoromethylation and cyclization steps.

- Catalyst Optimization: Use of catalytic systems such as copper or iron salts for trifluoromethylation, which enhance yield and selectivity.

- Solvent Selection: Preference for environmentally benign solvents like ethanol or ethyl acetate, with solvent-free conditions where feasible to reduce waste.

Data Table of Preparation Methods

Research Findings and Considerations

- Reaction Efficiency: The cyclization step is critical, with yields strongly dependent on reaction temperature, acid strength, and the purity of starting materials.

- Selectivity: Achieving regioselectivity in hydroxylation and trifluoromethylation remains challenging; recent advances involve directing groups or catalysts to improve selectivity.

- Environmental Impact: Use of greener solvents and solvent-free conditions are increasingly adopted to meet environmental regulations.

Notes on Variations and Modifications

- Alternative Precursors: Some syntheses employ 3-quinolinecarboxylic acids or their derivatives, which are cyclized with amines or hydrazines to form the core.

- Functional Group Tolerance: The trifluoromethyl group is sensitive to harsh conditions; therefore, milder trifluoromethylation reagents and conditions are under development.

- Scale-Up: Continuous flow processes are favored for industrial production due to better control over reaction parameters and safety.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate has shown potential in the development of pharmaceuticals due to its biological activities:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL |

| Pseudomonas aeruginosa | 12 µg/mL |

This broad-spectrum antibacterial effect suggests its potential as a therapeutic agent against bacterial infections.

- Anticancer Activity : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (oral cancer). The reported IC50 values are:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.1 |

| KB-V1 | 14 |

The mechanism of action is believed to involve the generation of reactive oxygen species, leading to apoptosis in cancer cells.

Biological Studies

The compound serves as a probe in biological studies to understand cellular processes and interactions. Its ability to inhibit specific enzymes or receptors makes it suitable for exploring various biochemical pathways.

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in the manufacture of dyes, pigments, and agrochemicals. Its unique chemical structure allows for modifications that enhance its effectiveness in these applications.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of quinoline derivatives, including this compound, against both Gram-positive and Gram-negative bacteria. The results indicated improved activity with trifluoromethyl substitutions compared to non-fluorinated counterparts, emphasizing the significance of fluorine in enhancing biological activity.

Anticancer Mechanism Exploration

Research into the cytotoxicity mechanism revealed that this compound promotes reactive oxygen species generation, leading to endoplasmic reticulum stress and subsequent apoptosis in cancer cells.

Mecanismo De Acción

The mechanism of action of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. The trifluoromethyl group enhances its binding affinity to the enzyme, thereby increasing its potency .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Key Observations

Positional Isomerism :

- The trifluoromethyl group at position 6, 7, or 8 significantly alters electronic distribution and steric effects. For example, the 7-CF₃ isomer (CAS 1072944-69-4) may exhibit different biological activity due to proximity to the hydroxyl group at position 4 .

- The ethyl ester analog (CAS 23851-84-5) demonstrates that ester chain length influences solubility and metabolic stability .

The methyl ester at position 2 vs. position 3 (e.g., in Ethyl 4-hydroxy-8-CF₃-3-carboxylate) modifies the molecule’s conformational flexibility .

Hydroxyl groups at position 4 increase polar surface area, favoring interactions with polar biological targets .

Actividad Biológica

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₈F₃NO₃

- Molecular Weight : 271.19 g/mol

- CAS Number : 1065074-52-3

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. Notably, it has been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. The trifluoromethyl group increases binding affinity to this enzyme, enhancing its antimicrobial potency.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Bacillus subtilis | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 10 | >128 µg/mL |

These results suggest that the compound could be developed into a potent antimicrobial agent, particularly for infections caused by resistant bacterial strains .

Anticancer Properties

In addition to its antimicrobial activity, this compound has shown potential anticancer effects. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Studies on Anticancer Activity

-

Study on Breast Cancer Cells :

- The compound demonstrated a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells.

- IC₅₀ values were reported at approximately 25 µM after 48 hours of treatment.

- Study on Colon Cancer Cells :

Research Findings and Future Directions

The unique structural features of this compound make it a promising candidate for further pharmacological studies. Its dual activity as an antimicrobial and anticancer agent suggests potential applications in treating infections and cancers simultaneously.

Potential Research Areas

- Combination Therapies : Investigating the efficacy of this compound in combination with existing antibiotics or chemotherapeutics.

- Mechanistic Studies : Further elucidating the molecular pathways involved in its biological activity.

- Structural Modifications : Exploring analogs with enhanced potency or reduced toxicity profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via Friedländer or Pfitzinger condensation, with modifications like selenium dioxide oxidation for regioselective trifluoromethyl group introduction . Key variables include temperature (e.g., 90°C for oxidation), solvent choice (1,4-dioxane), and catalyst (e.g., POCl₃ for esterification). Yield optimization requires monitoring by TLC and purification via flash chromatography (60% ethyl acetate/hexane) .

- Data Note : Impurities often arise from incomplete oxidation of methyl groups; GC/HPLC purity thresholds (>97%) are critical for biological testing .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXS for refinement . ORTEP-3 is used for anisotropic displacement ellipsoid visualization . Key parameters: dihedral angles between quinoline and substituent rings (e.g., 68.7°–88.2° in analogs) and π-π stacking distances (3.5–3.9 Å) .

- Data Contradiction : Discrepancies in bond lengths (e.g., C=O vs. C-O) may arise from resolution limits (<0.8 Å) or twinning; use TWINLAW in SHELXL for correction .

Q. What in vitro assays are used to evaluate its bioactivity, and how are false positives mitigated?

- Methodology : Common assays include:

- DNA adduct formation : LC-MS/MS to detect covalent binding (e.g., comparing to 4-ABP or PhIP carcinogens) .

- Enzyme inhibition : Fluorescence polarization for IC₅₀ determination (e.g., A₃ adenosine receptor mutants) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?

- Methodology :

- Green Chemistry : Replace POCl₃ with ionic liquids (e.g., [BMIM]BF₄) to reduce toxicity .

- Flow Reactors : Continuous synthesis at 100–120°C with Pd/C catalysts to enhance trifluoromethyl group retention .

Q. What computational models predict its pharmacokinetics, and how do trifluoromethyl groups affect permeability?

- Methodology :

- MD Simulations : AMBER or GROMACS to assess blood-brain barrier penetration (logP ~2.5 for analogs) .

- QSAR : Correlate trifluoromethyl position (C8 vs. C6) with CYP450 inhibition (e.g., CYP2D6 IC₅₀ shifts from 1.2 to 3.8 µM) .

Q. How are crystallographic data contradictions (e.g., disordered trifluoromethyl groups) resolved?

- Methodology :

- Refinement : Use PART and SUMP instructions in SHELXL to model disorder .

- Validation : Check R₁/wR₂ convergence (<5% discrepancy) and ADPs with PLATON .

Q. What mechanistic insights explain its selective toxicity in cancer vs. normal cells?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.